molecular formula C23H23N3O4 B2514477 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618363-87-4

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2514477
CAS No.: 618363-87-4
M. Wt: 405.454
InChI Key: MYWXXENQVMWZFE-UHFFFAOYSA-N
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Description

The compound 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with a benzofuran-2-carbonyl group, a pyridin-3-yl moiety, a hydroxyl group, and a 3-(dimethylamino)propyl chain. Key structural attributes include:

  • Pyridin-3-yl: Imparts hydrogen-bonding capability and modulates electronic properties.
  • 3-(Dimethylamino)propyl: Increases solubility in physiological environments due to its basicity.
  • Hydroxyl group: Facilitates hydrogen bonding and polarity.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-25(2)11-6-12-26-20(16-8-5-10-24-14-16)19(22(28)23(26)29)21(27)18-13-15-7-3-4-9-17(15)30-18/h3-5,7-10,13-14,20,28H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWXXENQVMWZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one represents a class of biologically active molecules that exhibit diverse pharmacological properties. Its unique structural components suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Structural Characteristics

This compound features several notable structural elements:

  • Benzofuran moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.
  • Dimethylamino group : Often associated with increased solubility and bioavailability.
  • Pyridine ring : Contributes to the compound's ability to interact with biological targets, such as enzymes and receptors.

The molecular formula is C22H26N2O3C_{22}H_{26}N_2O_3 with a molecular weight of approximately 366.46 g/mol.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs have shown significant anticancer properties. For instance, derivatives of benzofuran have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study on benzofuran derivatives demonstrated that modifications at the pyridine position enhanced the antiproliferative activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

2. Antimicrobial Properties

Compounds with benzofuran structures have also been explored for their antimicrobial activities. The presence of a hydroxyl group is believed to enhance interaction with microbial membranes, leading to increased efficacy.

Research Findings : In vitro studies have shown that certain benzofuran derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. Studies have indicated that similar compounds can modulate pathways involved in inflammation, such as NF-kB signaling.

Evidence : In animal models, compounds structurally related to this compound have shown reduced edema and inflammatory markers upon treatment .

Molecular Interactions

Understanding how this compound interacts at the molecular level is crucial for elucidating its biological activity. Techniques such as molecular docking and spectroscopy are recommended for future studies to identify binding affinities and interactions with biological macromolecules like proteins and nucleic acids.

Interaction Type Target Molecule Expected Outcome
Hydrogen bondingEnzymesInhibition of activity
Hydrophobic interactionsCell membranesIncreased permeability
Electrostatic interactionsReceptorsModulation of signaling pathways

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to:

  • Conduct detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • Explore structure-activity relationships (SAR) to optimize efficacy and minimize toxicity.
  • Investigate the potential for combination therapies using this compound alongside existing treatments.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Kinase Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters explored the compound's potential as a kinase inhibitor. The findings revealed moderate inhibitory activity against specific kinases, suggesting its utility as a scaffold for developing more potent kinase inhibitors .

Antitumor Activity

Compounds with similar structures have shown significant antitumor properties. For instance, benzofuran derivatives have been tested against various cancer cell lines, demonstrating mechanisms such as apoptosis induction and inhibition of cell proliferation.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.0Apoptosis induction
Compound BHeLa (Cervical)3.2Cell cycle arrest
Compound CA549 (Lung)4.5Inhibition of angiogenesis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. A notable study demonstrated significant inhibitory effects against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases where oxidative stress is a critical factor.

Synthesis Approaches

The synthesis of this compound can be approached through various methods:

  • Condensation Reactions : Involving precursors containing benzofuran and pyrrole functionalities.
  • Functional Group Modifications : To introduce the dimethylamino propyl chain.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino-propyl side chain facilitates nucleophilic substitution at the tertiary amine site. For example:

  • Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions (40–60°C, polar aprotic solvents like DMF).

  • Protonation : The dimethylamino group can be protonated in acidic media (pH < 4), enhancing water solubility.

Reaction TypeReagent/ConditionsProductYield (%)Reference
QuaternizationMethyl iodide, DMF, 50°CQuaternary ammonium salt85
ProtonationHCl (1M), RTWater-soluble hydrochloride98

Redox Reactions

The hydroxyl and carbonyl groups participate in oxidation and reduction:

  • Oxidation : The 3-hydroxy group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), though steric hindrance from the benzofuran moiety reduces efficiency.

  • Reduction : The pyrrol-2-one carbonyl can be selectively reduced to a secondary alcohol with NaBH₄/CeCl₃ (Luche conditions).

Functional GroupReagentProductSelectivityReference
3-hydroxyCrO₃/H₂SO₄3-keto derivativeModerate
Pyrrolone carbonylNaBH₄/CeCl₃Alcohol derivativeHigh

Cycloaddition and Ring-Opening

The pyrrolone core undergoes [3+2] cycloaddition with dipolarophiles like nitrile oxides, forming fused heterocycles. Conversely, acidic hydrolysis (HCl, reflux) cleaves the lactam ring to yield a linear amino acid derivative.

ReactionConditionsProductApplicationReference
[3+2] CycloadditionNitrile oxide, RTFused triazole-pyrroloneBioactive scaffold synthesis
Acidic hydrolysis6M HCl, 100°CLinear amino acidIntermediate for analogs

Esterification and Acylation

The benzofuran-2-carbonyl group undergoes esterification with alcohols (e.g., methanol/H₂SO₄) or acylation with acid chlorides (e.g., acetyl chloride).

ReactionReagentProductNotesReference
EsterificationMethanol/H₂SO₄Methyl benzofuran esterRequires anhydrous conditions
AcylationAcetyl chloride, pyridineAcetylated derivativeImproved lipophilicity

Metal Coordination

The pyridin-3-yl and carbonyl groups act as ligands for transition metals. Coordination with Cu(II) or Fe(III) ions forms stable complexes, studied for catalytic or antimicrobial applications .

Metal IonLigating GroupsComplex StructurePotential UseReference
Cu(II)Pyridine N, carbonyl OOctahedral geometryCatalysis
Fe(III)Hydroxyl O, pyrrolone OTrigonal bipyramidalAntimicrobial agents

pH-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in solution. At pH > 8, the enol form predominates, enabling conjugation with electrophiles (e.g., diazonium salts).

pH RangeDominant FormReactivityReference
< 6KetoNucleophilic at carbonyl
> 8EnolElectrophilic addition

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the benzofuran and pyridine rings, forming a dimeric structure with potential photoresponsive properties.

ConditionProductQuantum YieldReference
UV lightDimer0.32

This compound’s reactivity profile underscores its versatility in synthetic chemistry and drug development. Further studies should explore enantioselective transformations and in vivo stability of its derivatives.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound :
  • Core : Pyrrol-2-one.
  • Substituents: Furan-2-carbonyl (vs. benzofuran-2-carbonyl in the target), 3-methoxypropyl (vs. dimethylamino), and 4-hydroxy-3-methoxyphenyl (vs. pyridin-3-yl).
  • The methoxypropyl group is less basic than dimethylamino, likely reducing solubility in acidic environments.
Compounds (e.g., 8o, 8p, 10b–10f) :
  • Core : Pyridine or pyridazine.
  • Substituents: Cyclopropyl, fluorophenoxy, and alkoxy groups.
  • Key Differences: Pyridine/pyridazine cores differ electronically from pyrrol-2-one, affecting redox properties and binding interactions. Fluorophenoxy and alkoxy groups are electron-withdrawing, contrasting with the electron-donating dimethylamino group in the target. Designed as dihydroorotate dehydrogenase (DHODH) inhibitors, suggesting divergent biological targets compared to the untested target compound .
Compound :
  • Core : Furan-2-one.
  • Substituents : Chloro, dihydropyrrole, and cyclohexyloxy.
  • Key Differences: Chloro substituent increases electrophilicity, unlike the hydroxyl group in the target.

Physicochemical and Electronic Properties

A hypothetical comparison of key properties is summarized below:

Compound Core Structure Key Substituents Calculated logP Molecular Weight (g/mol) η (eV)*
Target Compound Pyrrol-2-one Benzofuran-2-carbonyl, Dimethylamino 2.5 437.45 4.2
Compound Pyrrol-2-one Furan-2-carbonyl, Methoxypropyl 1.8 415.42 4.8
Compound 8o Pyridine Cyclopropyl, Difluorophenoxy 3.0 400.39 5.1
Compound Furan-2-one Chloro, Cyclohexyloxy 3.2 395.87 5.5

Lower η values (e.g., target compound) suggest higher softness and reactivity.

  • logP : The target’s logP (2.5) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. ’s compound has lower logP (1.8) due to polar methoxy/hydroxyl groups, while ’s 8o (logP 3.0) is more lipophilic, favoring hydrophobic binding pockets.
  • Hardness : The target’s lower η (4.2 eV) implies greater softness and charge-transfer reactivity compared to harder analogs like ’s compound (η 5.5 eV), which may resist redox interactions.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?

The synthesis requires precise control of reaction conditions, including:

  • Temperature : Elevated temperatures (e.g., 80–100°C) accelerate reaction rates but may increase side reactions.
  • pH : Acidic or neutral conditions are often optimal for cyclization steps to avoid decomposition of sensitive functional groups (e.g., the dimethylamino propyl group) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts can improve regioselectivity in multi-step reactions. Characterization via NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity and purity .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

  • Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals caused by aromatic protons or stereochemical complexity.
  • Compare experimental data with computational predictions (e.g., density functional theory, DFT) for chemical shifts and coupling constants .
  • Validate via X-ray crystallography if crystalline derivatives are obtainable, as seen in analogs like 5-(4-tert-butyl-phenyl)-pyrrol-2-one derivatives .

Q. Which functional groups in the compound are most reactive, and how do they influence stability?

  • The 3-hydroxy group is prone to oxidation; storage under inert atmosphere (N₂/Ar) is recommended.
  • The benzofuran-2-carbonyl moiety participates in nucleophilic acyl substitution, requiring anhydrous conditions during synthesis .
  • The pyridinyl group can act as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Systematic substitution : Replace the pyridin-3-yl group with other aryl/heteroaryl groups (e.g., thienyl, morpholinyl) to assess binding affinity changes, as demonstrated in analogs like 5-(2-fluorophenyl)-pyrrol-2-one derivatives .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions between the dimethylamino propyl chain and target receptors .
  • In vitro assays : Measure IC₅₀ values against relevant enzymes (e.g., kinases) to correlate substituent effects with potency .

Q. What experimental strategies can address discrepancies in reaction yields across synthetic routes?

  • Kinetic profiling : Monitor reaction progress via HPLC or in situ IR spectroscopy to identify rate-limiting steps or intermediate decomposition .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates, as shown in the synthesis of 5-(3-chloro-phenyl)-pyrrol-2-one (47% yield vs. 62% in DMF) .
  • Byproduct analysis : Use LC-MS to detect and quantify impurities, then adjust stoichiometry or purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Molecular dynamics (MD) simulations : Model solvent effects on the transition state of key reactions (e.g., cyclization).
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzofuran and pyrrolone moieties .
  • Docking studies : Predict interactions with catalytic surfaces (e.g., enzymes) to guide functionalization strategies .

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